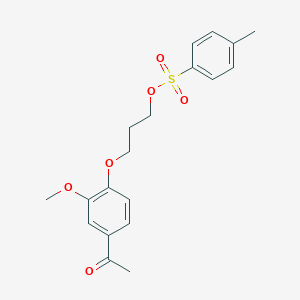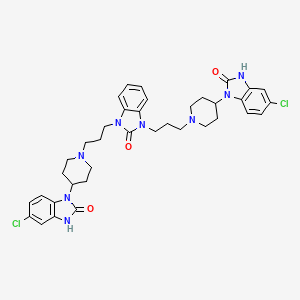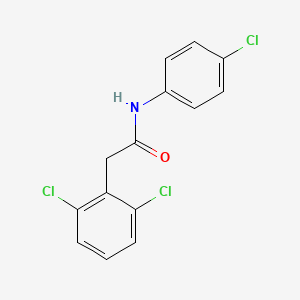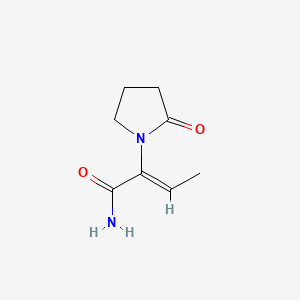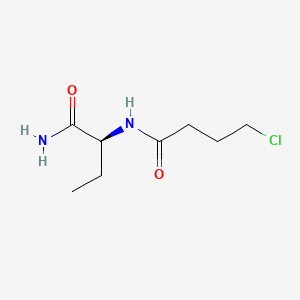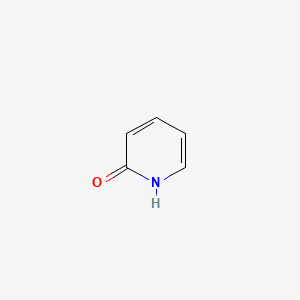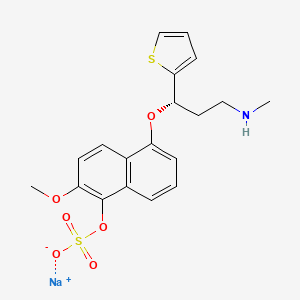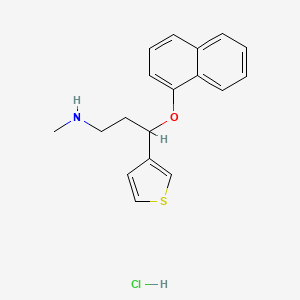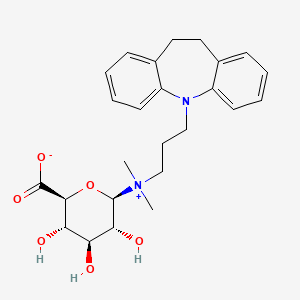
依米普胺N-葡萄糖醛酸苷
描述
Imipramine N-Glucuronide is a metabolite of imipramine, a tricyclic antidepressant used primarily for the treatment of major depression and enuresis in children. Imipramine undergoes glucuronidation, a process catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), resulting in the formation of Imipramine N-Glucuronide . This compound is significant in pharmacokinetics and drug metabolism studies as it represents a major pathway for the excretion of imipramine.
科学研究应用
Imipramine N-Glucuronide is used extensively in pharmacokinetic studies to understand the metabolism and excretion of imipramine. It serves as a probe substrate for UGT1A4, helping researchers study the enzyme’s activity and its role in drug metabolism . Additionally, it is used in drug interaction studies to evaluate the inhibitory effects of other compounds on UGT1A4 .
作用机制
Target of Action
Imipramine N-Glucuronide’s primary targets are the serotonin and norepinephrine transporters . These transporters are responsible for the reuptake of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .
Mode of Action
Imipramine N-Glucuronide, like its parent compound Imipramine, works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . By binding to the serotonin and norepinephrine transporters, it reduces their reuptake, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression .
Biochemical Pathways
The formation of Imipramine N-Glucuronide involves the glucuronidation process , a fundamental metabolic pathway in humans . This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A4 . UGT1A4 attaches a glucuronic acid to Imipramine, forming Imipramine N-Glucuronide .
Pharmacokinetics
High concentrations of Imipramine can inhibit glucuronide conjugation, affecting the rate of formation of Imipramine N-Glucuronide .
Result of Action
The formation of Imipramine N-Glucuronide results in an increase in the concentration of serotonin and norepinephrine in the synaptic cleft , enhancing neurotransmission . This can lead to an improvement in mood, providing relief from symptoms of depression .
Action Environment
The action of Imipramine N-Glucuronide can be influenced by various environmental factors. For instance, the pH level can affect the glucuronidation process . Additionally, the presence of other drugs can impact the metabolism of Imipramine, potentially altering the formation of Imipramine N-Glucuronide .
生化分析
Biochemical Properties
Imipramine N-Glucuronide plays a crucial role in biochemical reactions, primarily through its interaction with the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). Specifically, UGT1A4 catalyzes the glucuronidation of imipramine, converting it into imipramine N-Glucuronide . This interaction is essential for the detoxification and elimination of imipramine from the body. The glucuronidation process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to imipramine, resulting in the formation of the more water-soluble imipramine N-Glucuronide.
Cellular Effects
Imipramine N-Glucuronide influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of imipramine N-Glucuronide can modulate the activity of certain signaling pathways involved in cell survival and apoptosis. Additionally, it can alter the expression of genes related to drug metabolism and transport, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, imipramine N-Glucuronide exerts its effects through binding interactions with specific biomolecules. The compound binds to UGT1A4, facilitating its own formation through glucuronidation. This binding interaction is crucial for the enzyme’s catalytic activity. Furthermore, imipramine N-Glucuronide may inhibit or activate other enzymes involved in drug metabolism, thereby influencing the overall metabolic profile of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imipramine N-Glucuronide can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that imipramine N-Glucuronide is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to imipramine N-Glucuronide has been observed to affect cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of imipramine N-Glucuronide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain concentration of imipramine N-Glucuronide is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting liver function and causing other systemic effects .
Metabolic Pathways
Imipramine N-Glucuronide is involved in several metabolic pathways. It is primarily formed through the glucuronidation of imipramine by UGT1A4. This metabolic pathway is crucial for the detoxification and elimination of imipramine. The compound can also interact with other enzymes and cofactors involved in drug metabolism, influencing metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of imipramine N-Glucuronide within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and other related proteins. Once inside the cell, imipramine N-Glucuronide can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
Imipramine N-Glucuronide is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. The compound’s activity and function can be affected by its subcellular localization. Targeting signals and post-translational modifications play a role in directing imipramine N-Glucuronide to specific organelles, where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Imipramine N-Glucuronide is synthesized through the glucuronidation of imipramine. This process involves the enzyme UGT1A4, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to imipramine . The reaction typically occurs in the liver, where UGT enzymes are abundant.
Industrial Production Methods: In an industrial setting, recombinant UGT1A4 can be used to produce Imipramine N-Glucuronide. The process involves incubating imipramine with recombinant UGT1A4 in the presence of UDPGA. The product is then purified using solid-phase extraction and quantified using high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: Imipramine N-Glucuronide primarily undergoes hydrolysis, where it is converted back to imipramine and glucuronic acid. This reaction is catalyzed by β-glucuronidase .
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, phosphate-buffered saline (PBS) at pH 5.0.
Glucuronidation: UDPGA, recombinant UGT1A4.
Major Products:
Hydrolysis: Imipramine and glucuronic acid.
相似化合物的比较
- Cyclizine N-Glucuronide
- Cyproheptadine N-Glucuronide
- Dothiepin N-Glucuronide
- Doxepin N-Glucuronide
- Lamotrigine N-Glucuronide
Uniqueness: Imipramine N-Glucuronide is unique due to its specific formation via UGT1A4, which is not as common among other tricyclic antidepressants. This specificity makes it a valuable tool in studying UGT1A4 activity and its role in drug metabolism .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQHSXFUNBMP-OSFFKXSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673014 | |
| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165602-94-8 | |
| Record name | 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165602-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)
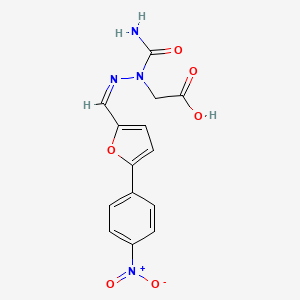

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)
